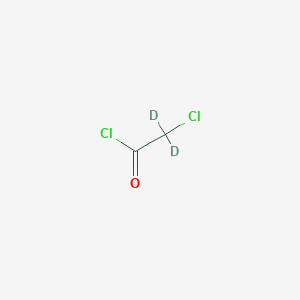

Chloroacetyl-D2 chloride

説明

Synthesis Analysis

The synthesis of chloroacetyl chloride involves various pathways, including decomposition reactions. A theoretical study revealed multiple pathways for chloroacetyl chloride decomposition, identifying the most favorable products and pathways based on barrier height and the number of steps involved (Li et al., 2016).

Molecular Structure Analysis

Gas-phase electron diffraction studies have provided insights into the molecular structure and conformation of chloroacetyl chloride. These studies have identified a mixture of anti and gauche conformers, with the anti form being more stable. The analysis also included the evaluation of torsional potential functions and important structural parameters (Steinnes et al., 1980).

Chemical Reactions and Properties

Chloroacetyl chloride's reactivity has been explored through studies on its photolysis products in different phases and its interactions with molecular oxygen, revealing the formation of various chlorinated compounds and intermediates. These findings are crucial for understanding the chemical behavior of chloroacetyl chloride under different conditions (Tamone et al., 2021).

Physical Properties Analysis

Research on chloroacetyl chloride's physical properties, such as its conformational structure and isomerism, has been conducted using quantum-chemical calculations. This research has provided valuable data on the energy differences between stable rotamers and barriers to intramolecular reorientations, contributing to a deeper understanding of its physical characteristics (Feshin & Soifer, 2006).

科学的研究の応用

Industrial Chemical Intermediate

- Usage in Manufacture : Chloroacetyl chloride, including derivatives like Chloroacetyl-D2 chloride, is extensively used as an industrial chemical intermediate. It plays a role in manufacturing cellulose ethers, herbicides, thioglycolic acid, and pharmaceutical intermediates such as adrenalin and diazepam (Morris & Bost, 2002).

Organic Synthesis

- Protecting Group in Synthesis : The chloroacetyl group is studied as a protecting group in the synthesis of various compounds, demonstrating its utility in complex organic synthesis processes (Matta & Barlow, 1976).

Chemical Analysis

- Analytical Methods Development : Research has been conducted on the development of analytical methods for determining chloroacetyl chloride in various contexts, indicating its significance in chemical analysis and quality control processes (Morissette, Wigman, & Tso, 2018).

Photocatalytic Degradation

- Environmental Research : Studies on the photocatalytic degradation of compounds like 1,3-dichloro-2-propanol involve chloroacetyl chloride as an intermediate, showing its relevance in environmental chemistry and pollutant degradation research (Nikolaki & Philippopoulos, 2007).

Chemical Reactions Study

- Understanding Chemical Reactions : Research on the hydrolysis of acid chlorides, including chloroacetyl chloride, helps in understanding the mechanisms of chemical reactions, which is vital for developing new synthetic methods and compounds (Ruff & Farkas, 2011).

Molecular Structure Analysis

- Structure and Conformation Studies : Investigations into the molecular structure and conformation of gaseous chloroacetyl chloride contribute to a deeper understanding of its physical and chemical properties, which is crucial for its application in various fields (Steinnes, Shen, & Hagen, 1980).

Drug Intermediate Synthesis

- In Drug Synthesis : Chloroacetyl chloride is a key intermediate in the synthesis of certain drugs, illustrating its role in the pharmaceutical industry. For example, it is used in the synthesis of Etoricoxib, a selective COX-2 inhibitor (Palucki, Lin, & Sun, 2005).

Safety And Hazards

Chloroacetyl chloride is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It may cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Ingestion may cause damage to the mouth, throat, and esophagus . There is no regulated permissible exposure limit set by the Occupational Safety and Health Administration .

将来の方向性

特性

IUPAC Name |

2-chloro-2,2-dideuterioacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroacetyl-D2 chloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

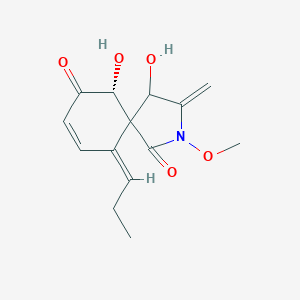

![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)

![methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45904.png)

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)